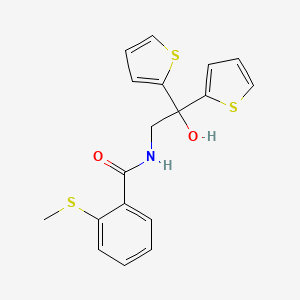

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S3/c1-22-14-7-3-2-6-13(14)17(20)19-12-18(21,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,21H,12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSRMVLPSIDKDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the hydroxyethyl intermediate: This step involves the reaction of thiophene derivatives with ethylene oxide under controlled conditions to form the hydroxyethyl intermediate.

Introduction of the benzamide group: The hydroxyethyl intermediate is then reacted with 2-(methylthio)benzoic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Types of Reactions:

Oxidation: The thiophene rings in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to the corresponding amine under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of thiophene rings and the benzamide group can facilitate binding to specific sites, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzamide derivatives with variations in substituents on the aromatic ring and the hydroxyethyl side chain. Below is a comparative analysis of structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Findings

Halogen substituents (e.g., bromo, chloro) increase molecular weight and polarizability, favoring interactions with biological targets via halogen bonding. Methoxy groups improve water solubility, as seen in the 5-chloro-2-methoxy derivative, which may enhance bioavailability.

Side Chain Modifications: The di(thiophen-2-yl)ethyl side chain introduces steric bulk and π-π stacking capabilities, which could stabilize protein-ligand interactions.

Synthetic Routes: Similar to ’s method, the target compound can be synthesized via coupling of 2-(methylthio)benzoyl chloride with 2-amino-2,2-di(thiophen-2-yl)ethanol, followed by purification using column chromatography. Derivatives with trifluoromethyl groups (e.g., ) require palladium-catalyzed cross-coupling, highlighting the versatility of benzamide synthesis.

Biological Activity: While direct data on the target compound’s bioactivity is absent, structurally related benzamides exhibit antimicrobial () and insecticidal () properties.

Table 2: Physicochemical Properties

| Property | Target Compound | 3-Bromo Derivative | 2-Chloro-4-Fluoro Derivative |

|---|---|---|---|

| LogP (estimated) | 3.8 | 4.1 | 3.5 |

| Hydrogen Bond Donors | 2 (amide NH, OH) | 2 | 2 |

| Hydrogen Bond Acceptors | 4 (amide O, OH, S) | 4 | 5 |

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 375.5 g/mol. The compound features a unique combination of functional groups including a hydroxyl group, thiophene rings, and a benzamide structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇NO₂S₃ |

| Molecular Weight | 375.5 g/mol |

| CAS Number | 2034584-58-0 |

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. The detailed synthetic route includes:

- Formation of Hydroxyethyl Intermediate : Reaction of thiophene-2-carbaldehyde with reducing agents.

- Coupling Reaction : The hydroxyethyl intermediate is coupled with methylthio-benzamide using coupling reagents.

- Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit vital metabolic pathways.

Anticancer Activity

Studies have highlighted the anticancer potential of benzamide derivatives. This compound may inhibit tumor growth through various mechanisms including:

- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.

Case Studies

-

Study on Anticancer Activity : A derivative closely related to this compound was tested against various cancer cell lines (e.g., breast cancer and leukemia). Results indicated a significant reduction in cell viability at concentrations above 10 µM.

Cell Line IC₅₀ (µM) MCF-7 (Breast Cancer) 12.5 CCRF-CEM (Leukemia) 8.3 - Antimicrobial Testing : In vitro studies showed that the compound exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in critical biological processes:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like cyclooxygenase (COX), which are involved in inflammatory responses.

- Receptor Modulation : It may also interact with various receptors, potentially modulating signaling pathways that control cell growth and apoptosis.

Q & A

Q. Monitoring :

- Use TLC (silica gel, hexane/EtOAc gradients) to track intermediates ().

- NMR spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C) to confirm hydroxyl and methylthio group integration ().

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography : Purify via silica gel column chromatography (60–120 mesh) with hexane/EtOAc gradients () or recrystallization from methanol ().

- Spectroscopy :

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks and fragmentation patterns ().

Advanced: How can structure-activity relationships (SAR) be investigated for this compound’s potential biological activity?

Answer:

- Analog synthesis : Modify the hydroxyl, thiophene, or methylthio groups (e.g., replace SCH3 with SO2CH3 or vary thiophene substituents) ().

- Biological assays :

- Computational modeling : Use docking studies to assess interactions with target proteins (e.g., kinases or receptors) ().

Advanced: What mechanistic insights govern the reactivity of the methylthio and di(thiophen-2-yl) groups in this compound?

Answer:

- Methylthio group : Acts as a weak electron-donating substituent, influencing electrophilic aromatic substitution reactivity. Its oxidation to sulfoxide/sulfone derivatives can be studied using TBHP or H2O2 ().

- Di(thiophen-2-yl) groups : Participate in π-π stacking and metal coordination. Their electronic effects can be probed via Hammett plots or cyclic voltammetry ().

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to elucidate substituent effects ().

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Discrepancy example : Overlapping NMR signals for thiophene and benzamide protons.

- Solutions :

Advanced: What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

Answer:

- Catalyst optimization : Screen Pd/C vs. Pd(OAc)2 for thiophene coupling efficiency ().

- Solvent selection : Use DMF or CH2Cl2 for amide bond formation to minimize side reactions ().

- Temperature control : Reflux conditions for thiophene incorporation (110–120°C) vs. room temperature for acylations ().

- Protecting groups : Introduce TIPS or Boc groups to protect hydroxyl or amine intermediates ().

Advanced: How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?

Answer:

- In vitro stability assays :

- Metabolite identification : Use LC-MS/MS to detect oxidation (e.g., hydroxylation of thiophene rings) or glutathione adducts ().

Basic: What safety precautions are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.